![molecular formula C9H9ClN2O3 B1461571 N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine CAS No. 1154331-87-9](/img/structure/B1461571.png)
N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine
Descripción general
Descripción
N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine (NPC-beta-alanine) is a novel small molecule that has recently been studied for its potential applications in scientific research. NPC-beta-alanine is a derivative of beta-alanine, an amino acid that is naturally found in the body and is an important component of proteins. NPC-beta-alanine has been studied for its ability to act as an agonist of the metabotropic glutamate receptor (mGluR) subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, and NPC-beta-alanine has been shown to modulate its activity.
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine, also known as 3-[(4-chloropyridine-2-carbonyl)amino]propanoic acid, is a potent insecticide that primarily targets the ryanodine receptors (RyRs) in insects . These receptors play a crucial role in the regulation of intracellular calcium levels, which are essential for muscle contraction and other cellular processes .
Mode of Action
The compound acts by binding to the ryanodine receptors in insects, thereby activating these receptors . This activation leads to the opening of calcium channels, resulting in the continuous release of stored calcium ions into the cytoplasm . The over-release of calcium ions causes the muscles to contract continuously .
Biochemical Pathways
The continuous release of calcium ions disrupts the normal biochemical pathways in the insect’s body. The disruption of calcium homeostasis affects various downstream effects, including muscle contraction, neurotransmitter release, and various enzymatic processes. This disruption leads to paralysis and eventually death of the insect .
Pharmacokinetics
It is known that the compound has excellent stomach poison activity and some contact killing activity . It also has excellent systemic and penetration properties, which enhance its bioavailability .
Result of Action
The result of the action of this compound is the paralysis and eventual death of the insect. The insect stops feeding within minutes of exposure to the compound, and death occurs within 1 to 4 days .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that the compound is safe for birds, bees, and fish, making it particularly suitable for use in rice fields where fish are also raised .
Propiedades
IUPAC Name |
3-[(4-chloropyridine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-3-11-7(5-6)9(15)12-4-2-8(13)14/h1,3,5H,2,4H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPNOLVREBULOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



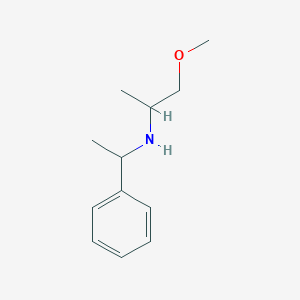
![5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1461489.png)
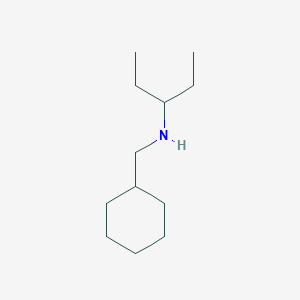
![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)
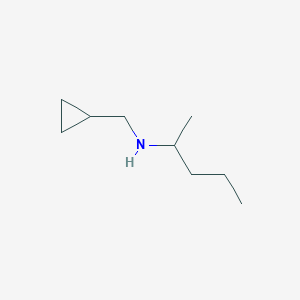

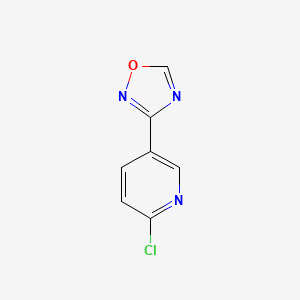
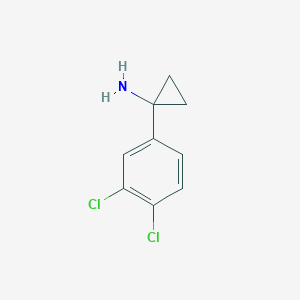

amine](/img/structure/B1461501.png)
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)
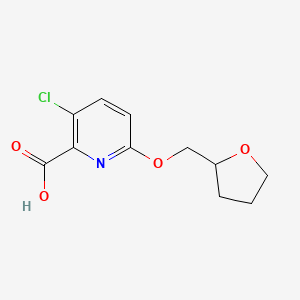

![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)